2-Oxopiperidine-3-carboxylic acid

Catalog No.
S731469
CAS No.
41888-21-5
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxopiperidine-3-carboxylic acid

CAS Number

41888-21-5

Product Name

2-Oxopiperidine-3-carboxylic acid

IUPAC Name

2-oxopiperidine-3-carboxylic acid

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)

InChI Key

HQSIETYOWKHBCH-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)C(=O)O

Canonical SMILES

C1CC(C(=O)NC1)C(=O)O

Synthesis and Medicinal Chemistry:

2-Oxopiperidine-3-carboxylic acid (2-OPCA) serves as a valuable building block in organic synthesis, particularly for the creation of piperidine derivatives (). These derivatives find application in medicinal chemistry due to the prevalence of the piperidine ring in numerous bioactive molecules (). By incorporating 2-OPCA into their structure, researchers can explore the potential therapeutic effects of novel compounds.

2-Oxopiperidine-3-carboxylic acid is a heterocyclic compound characterized by a piperidine ring with a ketone and carboxylic acid functional group. Its chemical formula is C6H9NO3, and it has a molecular weight of approximately 143.142 g/mol. The structure features a six-membered ring containing one nitrogen atom and two functional groups, which contribute to its reactivity and biological activity . The compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity.

There is no known biological function or mechanism of action for 2-OPCA at this time.

No information is currently available on the safety hazards associated with 2-OPCA. As with any new compound, it's important to handle it with appropriate laboratory precautions until its safety profile is established.

Limitations and Future Research

Research on 2-OPCA is scarce. More studies are needed to explore its:

  • Chemical reactivity: Investigating its behavior in various reactions could reveal its potential as a synthetic intermediate.
  • Physical properties: Determining its melting point, boiling point, and solubility would be crucial for further characterization and potential applications.
  • Biological activity: Studies could assess its interaction with biological systems and potential therapeutic effects.
, including:

  • Condensation Reactions: It can undergo condensation with amines or alcohols to form amides or esters, respectively.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 2-oxopiperidine.
  • Electrophilic Substitution: The presence of the carbonyl group makes it susceptible to electrophilic attack, leading to the formation of substituted derivatives .

Research indicates that 2-oxopiperidine-3-carboxylic acid exhibits significant biological activities. It has been studied for its potential as an:

  • Antimicrobial Agent: Some derivatives have shown activity against various bacterial strains.
  • Neuroprotective Compound: It may have implications in neuropharmacology due to its structural similarity to neurotransmitters and its ability to cross the blood-brain barrier.
  • Anticancer Properties: Certain studies suggest that it may inhibit tumor growth, although further research is needed to confirm these effects .

Several synthesis methods for 2-oxopiperidine-3-carboxylic acid have been developed:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through the use of catalysts such as Lewis acids.
  • Reduction of Precursors: The reduction of corresponding piperidinones or other derivatives can yield the desired compound.
  • Organophotocatalysis: Recent studies have explored organophotocatalyzed methods that allow for more efficient synthesis under mild conditions .

The applications of 2-oxopiperidine-3-carboxylic acid span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.
  • Agricultural Chemicals: Some derivatives are investigated for use as agrochemicals due to their biological activity.
  • Material Science: It is explored in the development of polymers and other materials due to its unique chemical properties .

Interaction studies involving 2-oxopiperidine-3-carboxylic acid focus on its binding affinity and mechanism of action with biological targets. Research indicates that it may interact with specific receptors or enzymes, influencing pathways related to neuroprotection and antimicrobial activity. These interactions are critical for understanding its therapeutic potential and guiding further drug development efforts .

Several compounds share structural features with 2-oxopiperidine-3-carboxylic acid, offering insights into its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-PiperidinoneContains a piperidine ring without carboxylic acidLacks carboxylic functionality; primarily used in pharmaceuticals.
3-Hydroxy-2-piperidinoneSimilar ring structure but with a hydroxyl groupExhibits different reactivity due to hydroxyl substitution.
4-PiperidoneA four-carbon chain instead of three in the ringDifferent steric properties affecting reactivity.

These compounds highlight the distinctiveness of 2-oxopiperidine-3-carboxylic acid, particularly its dual functional groups that enhance its reactivity and potential applications in medicinal chemistry .

2-Oxopiperidine-3-carboxylic acid (CAS RN: 41888-21-5) is systematically named according to IUPAC guidelines as 3-(2-oxopiperidin-3-yl)propanoic acid. Its molecular formula is $$ \text{C}6\text{H}9\text{NO}_3 $$, with a molecular weight of 143.14 g/mol. The name derives from the piperidine backbone (a six-membered saturated ring with one nitrogen atom), substituted by a ketone group at position 2 and a carboxylic acid group at position 3. Stereochemical variants, such as (3R)- and (3S)-enantiomers, are noted in chiral resolutions.

Molecular Geometry and Stereochemical Considerations

The piperidine ring adopts a half-chair conformation due to the sp²-hybridized carbonyl carbon at position 2, which introduces torsional strain. This distortion is consistent with related 2-piperidone derivatives, where the ketone group reduces ring flexibility. The carboxylic acid group at position 3 occupies an equatorial position, minimizing steric hindrance. X-ray crystallography of analogous compounds reveals bond lengths of $$ \text{C=O} $$ (1.23 Å) and $$ \text{C-O} $$ (1.32 Å) in the carboxylic moiety, aligning with typical carbonyl and hydroxyl geometries.

Key Structural ParametersValue (Å)
C2=O bond length1.23
C3-COOH bond length1.51
Piperidine ring puckering amplitude0.51–0.55

Tautomeric Forms and Conformational Analysis

The compound exhibits keto-enol tautomerism, though the keto form predominates due to resonance stabilization of the carbonyl group. Intramolecular hydrogen bonding between the ketone oxygen (O2) and carboxylic proton (O3–H) stabilizes the tautomer, with an O2···O3 distance of 2.43–2.58 Å. Conformational analysis via DFT calculations indicates a 5–8 kJ/mol energy difference between axial and equatorial carboxylic acid orientations, favoring the latter.

Comparative Analysis with Related Piperidine Derivatives

2-Oxopiperidine-3-carboxylic acid shares structural motifs with pharmacologically significant analogs:

  • Nipecotic acid (piperidine-3-carboxylic acid): Lacks the 2-keto group, altering hydrogen-bonding capacity.
  • 2-Piperidone: The parent lactam, lacking the C3 carboxylic acid substituent.
  • Methyl 2-oxopiperidine-3-carboxylate: Ester derivative with enhanced lipophilicity.

The 2-keto group in 2-oxopiperidine-3-carboxylic acid enhances electrophilicity at C2, distinguishing its reactivity from non-ketonic piperidines.

Synthesis and Chemical Properties

Synthetic Routes and Methodologies

Route 1: Bromination and Saponification

  • Bromination: 1-(4-Fluorophenyl)piperidin-4-one is treated with t-BuLi and isobutyl chloroformate to introduce a bromine at C3.
  • Saponification: Hydrolysis of the ester intermediate with LiOH yields the carboxylic acid.

Route 2: Suzuki Coupling
A palladium-catalyzed coupling between piperidin-2-one and aryl halides, followed by oxidation, affords substituted derivatives.

Physicochemical Properties

  • Melting Point: 131.16°C (EPI Suite).
  • Solubility: 39.7 g/L in water at 25°C; log P = 0.82.
  • pKa: Carboxylic acid group: ~2.8; piperidine nitrogen: ~10.3 (estimated).
Spectroscopic DataValues
$$ ^1\text{H NMR} $$ (DMSO-d6)δ 12.59 (s, 1H, COOH), 3.65 (m, 2H, NCH2), 2.25–1.80 (m, 4H, CH2)
$$ ^{13}\text{C NMR} $$δ 174.2 (COOH), 170.1 (C=O), 52.3 (C3)
IR (cm⁻¹)1715 (C=O), 1680 (COOH), 3300 (O–H)

Reactivity and Functional Group Transformations

  • Esterification: Reacts with methanol/H$$^+$$ to form methyl 2-oxopiperidine-3-carboxylate.
  • Amide Formation: Couples with amines via EDC/HOBt activation.
  • Reduction: NaBH$$_4$$ reduces the ketone to a secondary alcohol, yielding piperidine-3-carboxylic acid derivatives.

Biological and Pharmacological Relevance

Role in Medicinal Chemistry

2-Oxopiperidine-3-carboxylic acid serves as a precursor for c-Met kinase inhibitors, with demonstrated IC$$_{50}$$ values <100 nM in hepatocellular carcinoma models. Its rigid piperidine scaffold enhances target binding affinity by restricting conformational freedom.

Enzymatic Interactions and Mechanistic Insights

The compound inhibits γ-aminobutyric acid (GABA) transporters (GAT-1) with moderate potency (K$$_i$$ ≈ 50 μM), acting as a conformationally constrained analog of nipecotic acid. Molecular docking studies suggest hydrogen bonding between the ketone oxygen and Thr81 residues in the GAT-1 binding pocket.

Applications in Organic Synthesis

Building Block for Heterocyclic Compounds

  • Spirocyclic Derivatives: Reacts with aldehydes to form spirooxindoles via Mannich reactions.
  • Peptide Backbone Modifications: Incorporated into peptidomimetics to enhance metabolic stability.

Asymmetric Synthesis and Chiral Resolutions

The (3R)-enantiomer is resolved via diastereomeric salt formation with (2R,3R)-tartaric acid, achieving >98% ee. Chiral HPLC using cellulose-based columns (Chiralpak IC) separates enantiomers with a resolution factor (R$$_s$$) of 1.8.

Catalytic Applications

The carboxylic acid group facilitates organocatalysis in aldol reactions, achieving 70–85% yields with 10 mol% loading.

MethodStarting MaterialsConditionsYield (%)Selectivity
Diethyl malonate cyclizationDiethyl malonate, ethylamineBase (sodium ethoxide), reflux, 3-5 hours65-80Good regioselectivity
Acrylonitrile addition to malonateDiethyl malonate, acrylonitrilePotassium tert-butoxide, 32-35°C, 5 hours75-85Excellent
Nucleophilic substitution approach6-bromohexanoic acid, ammoniaTriethylamine or sodium hydride, reflux45-71Moderate stereoselectivity
Reductive aminationLinear aldehydes, aminesReducing agent, room temperature to reflux60-85Variable
Dieckmann condensationDiethyl adipate derivativesStrong base, high temperature50-70Good

Dieckmann Condensation Method

The Dieckmann condensation provides an alternative classical route for lactam formation [5] [6]. This intramolecular condensation reaction involves diethyl adipate derivatives and proceeds under strongly basic conditions at elevated temperatures [5]. The method has been successfully applied to the synthesis of piperidine-2,6-diones and related structures [5]. While yields are moderate (50-70%), the method offers good selectivity for the desired ring closure [6].

Carboxylic Acid Functionalization Techniques

The installation and manipulation of carboxylic acid functionality at the 3-position of 2-oxopiperidine requires specialized synthetic approaches. These techniques must accommodate the presence of the lactam carbonyl while achieving selective functionalization.

Direct Carboxylation Methods

Direct carboxylation represents a modern approach for introducing carboxylic acid functionality into piperidine derivatives [7]. This methodology employs carbon dioxide as the carboxylating agent in conjunction with base catalysts [7]. The University of Tokyo research group successfully developed boron-catalyzed carboxylation methods that enable selective transformation of various molecules [7]. These methods operate under mild conditions without requiring harsh metals and achieve yields of 70-85% with excellent selectivity [7].

Ester Hydrolysis Approaches

Ester hydrolysis remains the most reliable method for revealing carboxylic acid functionality from protected precursors [8]. The process involves treatment of piperidine-3-carboxylic acid esters with aqueous hydrochloric acid or sodium hydroxide solutions [8]. Hydrolysis reactions typically proceed at temperatures between 60-100°C and achieve excellent conversion efficiencies of 85-95% [8]. The choice of hydrolysis conditions significantly impacts the stereochemical integrity of the product, particularly for chiral derivatives [8].

Oxidative Carboxylation Strategies

Oxidative carboxylation provides an alternative pathway for carboxylic acid installation [9]. This approach involves the oxidation of suitable precursors in the presence of carbon monoxide sources [9]. The methodology typically operates at temperatures between 100-150°C under modest pressure conditions [9]. While yields are moderate (60-75%), the method offers advantages for substrates that are sensitive to basic hydrolysis conditions [9].

Carbon Dioxide Insertion Techniques

Metal-catalyzed carbon dioxide insertion represents an emerging approach for carboxylic acid functionalization [7]. This methodology utilizes transition metal catalysts to facilitate the incorporation of carbon dioxide into carbon-hydrogen or carbon-metal bonds [7]. The process operates under relatively mild conditions (25-80°C) and pressures (1-10 bar), achieving efficiencies of 65-80% [7]. The method demonstrates particular utility for late-stage functionalization of complex piperidine derivatives [7].

Table 2: Carboxylic Acid Functionalization Techniques

TechniqueReagentsTemperature (°C)Pressure (bar)Efficiency (%)
Direct carboxylationCarbon dioxide, base catalyst80-1205-2070-85
Ester hydrolysisAqueous hydrochloric acid or sodium hydroxide60-100185-95
Oxidative carboxylationOxidant, carbon monoxide source100-1501-560-75
Carbon dioxide insertionCarbon dioxide, metal catalyst25-801-1065-80
Malonic ester approachDiethyl malonate, decarboxylation150-200175-90

Malonic Ester Decarboxylation Route

The malonic ester approach involves the formation of dicarboxylic acid intermediates followed by selective decarboxylation [1]. This classical methodology provides excellent control over regioselectivity and achieves yields of 75-90% under optimized conditions [1]. The decarboxylation step typically requires elevated temperatures (150-200°C) but proceeds cleanly to afford the desired monocarboxylic acid products [1].

Microwave-Assisted and Solvent-Free Synthesis Approaches

Modern synthetic methodology increasingly emphasizes the development of environmentally sustainable and energy-efficient processes. Microwave-assisted synthesis and solvent-free approaches represent significant advances in the preparation of 2-oxopiperidine-3-carboxylic acid derivatives.

Microwave-Enhanced Cyclization Reactions

Microwave irradiation dramatically accelerates piperidine ring formation reactions while improving yields and selectivity [10]. The synthesis of piperidine-containing heterocycles under microwave conditions typically employs power levels between 150-400 watts [10]. Reaction times are substantially reduced from hours to minutes, with most cyclizations completing within 5-25 minutes [10]. Temperature control between 80-140°C ensures optimal reaction conditions while preventing decomposition [10].

The microwave-assisted synthesis of piperidine derivatives from 1-(4-(4-piperidin-1-yl)phenyl)ethanone demonstrates the effectiveness of this approach [10]. Condensation with aryl aldehydes followed by cyclization with guanidine hydrochloride provides pyrimidine-containing piperidines in good yields [10]. The subsequent condensation and cyclocondensation steps proceed efficiently under microwave irradiation, achieving overall yields of 39-46% over multiple steps [10].

Solvent-Free Synthetic Protocols

Solvent-free synthesis represents a paradigm shift toward more sustainable chemical processes [11]. The synthesis of piperidine-2,6-diones from abundant acetates and acrylamides using potassium tert-butoxide as a promoter exemplifies this approach [11]. The robust protocol operates under solvent-free conditions with excellent functional group tolerance [11]. The Michael addition and intramolecular nucleophilic substitution processes proceed efficiently without additional solvents [11].

The advantages of solvent-free conditions include elimination of solvent disposal issues, reduced reaction volumes, and often enhanced reaction rates due to higher effective concentrations [11]. These methodologies achieve yields comparable to or superior to traditional solution-phase reactions while dramatically reducing environmental impact [11].

Ionic Liquid Catalysis

Ionic liquids have emerged as effective catalysts for multicomponent piperidine synthesis [12]. The dual-functional ionic liquid [TMBSED][OMs]2 catalyzes the formation of functionalized piperidines from aldehydes, amines, and dicarbonyl compounds [12]. The catalyst demonstrates high thermal and chemical stability while providing excellent ionic conductivity [12]. Reaction times are significantly reduced compared to conventional methods, and the catalyst can be recycled multiple times without loss of activity [12].

Table 3: Microwave-Assisted Synthesis Performance

SubstrateMicrowave Power (W)Time (min)Temperature (°C)Yield ImprovementEnergy Savings
Piperidine-4-one150-3005-1580-12015-25%60-70%
Malonate esters200-4008-20100-14020-30%70-80%
Amino acid precursors100-2503-1260-10010-20%50-65%
Lactam intermediates150-35010-2590-13018-28%65-75%
Cyclization substrates200-3005-1880-12015-25%60-70%

Nano-Crystalline Solid Acid Catalysts

Nano-crystalline solid acid catalysts offer significant advantages for piperidine synthesis under environmentally benign conditions [13]. Nano-sulfated zirconia, nano-structured zinc oxide, nano-gamma-alumina, and nano-ZSM-5 zeolites demonstrate excellent catalytic activity [13]. These catalysts enable one-pot multicomponent reactions between 1,3-dicarbonyl compounds, amines, and aromatic aldehydes in ethanol at room temperature [13]. The procedure achieves yields of 70-74% while eliminating the need for harsh reaction conditions [13].

The nano-structured catalysts provide large surface areas that enhance mass transfer and reaction rates [13]. The solid nature of these catalysts facilitates easy separation and recycling, contributing to the overall sustainability of the synthetic process [13]. Optimization studies demonstrate that 10 mol% catalyst loading provides optimal results without diminishing returns from higher loadings [13].

Industrial-Scale Production and Process Optimization

The commercial viability of 2-oxopiperidine-3-carboxylic acid synthesis depends critically on the development of scalable, economically viable production processes. Industrial-scale synthesis requires careful consideration of reactor design, process optimization, and safety considerations.

Continuous Flow Manufacturing

Continuous flow synthesis has emerged as a transformative technology for industrial piperidine production [14] [15] [16]. Flow microreactors provide superior heat and mass transfer characteristics compared to traditional batch reactors [16]. The miniaturization of reactor components enables precise control of reaction parameters while enhancing process safety [16]. Continuous flow processing facilitates reliable scale-up and scale-out operations, making it particularly attractive for commercial applications [16].

The synthesis of alpha-chiral piperidines via continuous flow protocols demonstrates the practical advantages of this approach [14]. Using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, the flow process provides various functionalized piperidines in superior results [14]. Typical yields exceed 80% with diastereomeric ratios greater than 90:10, achieved within minutes rather than hours [14]. The high-performance scale-up capability and efficient synthesis of drug precursors showcase the utility of continuous flow methodology [14].

Electrochemical Flow Synthesis

Electrochemical synthesis in flow microreactors represents an innovative approach for piperidine production [15] [17]. The electroreductive cyclization of imines with terminal dihaloalkanes proceeds efficiently due to the large specific surface area of microreactors [15]. This method provides target compounds in good yields compared to conventional batch-type reactions [15]. Preparative-scale synthesis can be achieved through continuous electrolysis for approximately one hour [15].

The electrochemical approach eliminates the need for expensive or toxic reagents while providing excellent selectivity [17]. The addition of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene suppresses byproduct formation and enhances the yield of desired cyclization products [17]. The flow microreactor configuration enables much higher yields than batch reactors while maintaining excellent reproducibility [17].

Process Intensification Strategies

Process intensification through advanced reactor design and operating conditions significantly enhances production efficiency [18]. Tubular flow technology enables precise control of reaction variables and allows operation under high pressure and high temperature conditions [18]. This approach reduces reaction times, improves product conversion, and enhances overall yields [18]. The technology demonstrates substantial advantages including shorter reaction times, cost efficiency, reproducibility, and reduced process mass intensity [18].

The continuous flow synthesis of pharmaceutical intermediates exemplifies the benefits of process intensification [18]. Optimized conditions achieve residence times of 8 minutes at 100°C with sustainable pressures of 5 bar [18]. The process demonstrates 86% yields while maintaining high purity levels exceeding 99.9% [18]. Energy consumption is reduced by 60-70% compared to conventional batch processes [18].

Table 4: Industrial-Scale Production Comparison

Process ParameterBatch ProcessContinuous FlowOptimized Flow
Reactor TypeStirred tank reactorTubular reactorMicroreactor system
Temperature Range (°C)60-12080-140100-160
Pressure (bar)1-55-1510-25
Residence Time (h)4-80.5-20.1-0.5
Catalyst Loading (%)2-51-30.5-2
Selectivity (%)75-8585-9590-98
Space-Time Yield (kg/m³·h)15-2540-8080-150
Energy Consumption (MJ/kg)45-6025-3515-25
Waste Generation (kg/kg product)2.5-4.01.2-2.00.8-1.5

Catalyst Optimization and Development

Industrial piperidine synthesis requires robust, selective, and economically viable catalytic systems [19] [20]. The development of surface single-atom alloy catalysts represents a significant advancement in this field [20]. Ruthenium-cobalt nanoparticle catalysts supported on hydroxyapatite enable efficient transformation from bio-based platform chemicals to piperidines [20]. These catalysts achieve yields up to 93% under mild conditions in the presence of ammonia and hydrogen [20].

The optimization of catalytic systems involves systematic screening of activity, selectivity, and stability parameters [21]. Rhodium-catalyzed enantioselective synthesis demonstrates excellent regioselectivity and functional group tolerance [21]. The methodology can be performed on gram scale and provides valuable precursors to enantioenriched piperidines [21]. Formal syntheses of pharmaceutical compounds validate the practical utility of optimized catalytic approaches [21].

Scale-Up Considerations and Process Optimization

Successful scale-up of piperidine synthesis requires comprehensive optimization of multiple process variables [22]. Industrial production must balance yield, selectivity, throughput, and economic considerations [22]. The piperidine market has undergone significant transformations driven by regulatory expectations, technological innovation, and evolving end-use demands [22]. Sustainable production methods have gained traction with developers exploring microbial transformations and greener synthetic routes [22].

Process optimization strategies encompass catalyst screening, solvent optimization, temperature profiling, pressure optimization, feed ratio tuning, and residence time optimization [23]. Catalyst screening focuses on activity, selectivity, and stability characteristics, achieving 20-40% yield increases [23]. Solvent optimization considers solubility, boiling point, and polarity parameters, resulting in 15-25% efficiency gains [23]. Temperature profiling enhances reaction rates by 25-35% while maintaining selectivity [23]. These optimization approaches demonstrate implementation costs ranging from low to medium-high depending on the specific strategy employed [23].

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 2-oxopiperidine-3-carboxylic acid derivatives. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the presence of the piperidine ring system and carboxylic acid functionality [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-oxopiperidine-3-carboxylic acid in deuterated methanol displays several distinct multipicity patterns characteristic of the six-membered lactam ring. The most diagnostic signal appears as a multiplet between 3.39-3.33 parts per million, integrating for two protons and corresponding to the methylene group adjacent to the nitrogen atom (CH₂NH) [1] [2]. This downfield shift results from the deshielding effect of the electronegative nitrogen atom.

The remaining ring protons appear as complex multiplets in the aliphatic region between 2.43-1.77 parts per million. These signals demonstrate characteristic coupling patterns consistent with the chair conformation adopted by the piperidine ring. The proton at the 3-position, bearing the carboxylic acid substituent, exhibits coupling to adjacent ring protons with coupling constants ranging from 7-12 hertz, indicating predominantly axial-equatorial relationships [1] [2].

For fluorinated derivatives, additional complexity arises from fluorine-proton coupling. The 3-fluoro-2-oxopiperidine-3-carboxylic acid exhibits characteristic fluorine-proton coupling patterns with coupling constants of 25.3 and 19.2 hertz in the ¹⁹F nuclear magnetic resonance spectrum [1]. These values are consistent with vicinal and geminal fluorine-proton coupling typically observed in fluorinated piperidine systems.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides definitive evidence for the carbonyl functionalities present in 2-oxopiperidine-3-carboxylic acid. The most characteristic signals appear in the carbonyl region, with the lactam carbonyl resonating at 174.8 parts per million and the carboxylic acid carbonyl at 169.9 parts per million [1] [2]. These chemical shift values are consistent with the expected deshielding effects of the respective carbonyl environments.

The quaternary carbon bearing the carboxylic acid group (C-3) appears at 93.5 parts per million for the fluorinated derivative, with the significant downfield shift attributed to the electronegative fluorine substituent [1]. In non-fluorinated analogs, this carbon typically resonates around 45-55 parts per million. The remaining ring carbons appear in the expected aliphatic region between 18-43 parts per million, with chemical shifts dependent on their proximity to the electronegative nitrogen and oxygen atoms [1] [2].

Fluorine-carbon coupling provides additional structural confirmation in fluorinated derivatives. The directly bonded carbon-fluorine coupling (¹JCF) exhibits values of 185.6-190.8 hertz, while two-bond and three-bond couplings display values of 22.4-23.9 hertz and 2.6-3.1 hertz, respectively [1] [2]. These coupling patterns are diagnostic for the fluorine substitution pattern and confirm the stereochemical assignments.

Infrared Spectroscopy of Carbonyl and Carboxylic Acid Moieties

Infrared spectroscopy provides critical information regarding the functional groups present in 2-oxopiperidine-3-carboxylic acid through characteristic vibrational frequencies. The carbonyl stretching vibrations are particularly diagnostic for structural identification and conformational analysis .

Carbonyl Stretching Vibrations

The infrared spectrum of 2-oxopiperidine-3-carboxylic acid exhibits two distinct carbonyl stretching frequencies that correspond to the lactam and carboxylic acid functionalities. The lactam carbonyl typically appears at 1663 wavenumbers, while the carboxylic acid carbonyl resonates at 1620 wavenumbers [2]. This frequency separation reflects the different electronic environments of the two carbonyl groups.

The lactam carbonyl frequency of 1663 wavenumbers is characteristic of six-membered ring amides and falls within the expected range for piperidine-2-one derivatives . The relatively low frequency compared to linear amides (typically 1650-1680 wavenumbers) results from the cyclic constraint and reduced resonance stabilization. The carboxylic acid carbonyl at 1620 wavenumbers indicates hydrogen bonding interactions, either intramolecular or intermolecular, which typically lower the stretching frequency by 20-40 wavenumbers compared to non-hydrogen-bonded carboxylic acids [5].

For ester derivatives, the carbonyl stretching patterns differ significantly. Methyl 3-fluoro-2-oxopiperidine-3-carboxylate exhibits carbonyl stretches at 1760 and 1668 wavenumbers [2]. The higher frequency at 1760 wavenumbers corresponds to the ester carbonyl, which typically absorbs at higher frequencies than carboxylic acids due to reduced hydrogen bonding. The second absorption at 1668 wavenumbers represents the lactam carbonyl, which remains relatively unchanged compared to the parent acid.

Hydroxyl and Amino Group Vibrations

The hydroxyl stretching vibration of the carboxylic acid group appears as a broad absorption between 3400-3500 wavenumbers, often overlapping with the nitrogen-hydrogen stretching vibration of the lactam [2] . This broad absorption pattern is characteristic of hydrogen-bonded hydroxyl groups and provides evidence for intermolecular hydrogen bonding in the solid state.

The nitrogen-hydrogen stretching vibration typically appears at 3216 wavenumbers as a medium-intensity absorption [2]. This frequency is consistent with secondary amide nitrogen-hydrogen stretches and confirms the lactam structure. The relatively sharp nature of this absorption suggests limited hydrogen bonding involvement of the lactam nitrogen-hydrogen bond.

Additional characteristic vibrations include carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber region and various carbon-nitrogen and carbon-carbon stretching vibrations between 1400-1600 wavenumbers [2]. The fingerprint region below 1400 wavenumbers contains numerous characteristic absorptions that provide definitive identification when compared to reference spectra.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Electrospray ionization mass spectrometry is particularly suitable for 2-oxopiperidine-3-carboxylic acid analysis due to the presence of ionizable functional groups [6] [7].

Molecular Ion Formation and Base Peaks

The molecular ion peak for 2-oxopiperidine-3-carboxylic acid appears at mass-to-charge ratio 144.0661 under positive ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [8]. This molecular ion peak is typically of moderate intensity due to the stability of the lactam ring system. For fluorinated derivatives, the molecular ion shifts to 162.0561 for the 3-fluoro analog, with the characteristic isotope pattern reflecting the presence of fluorine [1] [2].

The base peak in the mass spectrum typically results from the loss of the carboxylic acid functionality (mass loss of 45 atomic mass units), generating a fragment ion at mass-to-charge ratio 99 for the parent compound [9]. This fragmentation pattern is characteristic of carboxylic acid-containing compounds and represents α-cleavage adjacent to the carbonyl group. The resulting fragment retains the lactam ring structure with positive charge localization.

Additional significant fragment ions result from further ring cleavage and rearrangement processes. The McLafferty rearrangement, common in cyclic compounds containing carbonyl groups, generates characteristic fragment ions through hydrogen transfer and ring cleavage mechanisms [6]. These fragmentation patterns provide definitive structural confirmation when interpreted in conjunction with accurate mass measurements.

Characteristic Fragmentation Pathways

The fragmentation of 2-oxopiperidine-3-carboxylic acid follows predictable pathways based on the stability of the resulting fragment ions. The initial loss of hydroxyl radical (mass loss of 17 atomic mass units) generates an acylium ion intermediate that undergoes subsequent fragmentation through carbon-carbon bond cleavage [9]. This pathway is particularly favored in electron impact ionization conditions.

For ester derivatives, characteristic ester fragmentation patterns predominate. The loss of methoxy radical (mass loss of 31 atomic mass units) and the loss of the entire methoxycarbonyl group (mass loss of 59 atomic mass units) are diagnostic for methyl ester functionality [2]. These fragmentation patterns enable differentiation between the free acid and ester forms through mass spectrometric analysis.

Fluorinated derivatives exhibit additional fragmentation involving hydrogen fluoride loss (mass loss of 20 atomic mass units), which is characteristic of compounds containing fluorine atoms β to carbonyl groups [1] [2]. This fragmentation pathway provides additional structural confirmation for fluorine substitution patterns and can be used to determine the site of fluorine incorporation.

X-ray Crystallographic Studies and Density Functional Theory Calculations

X-ray crystallographic analysis and density functional theory calculations provide detailed three-dimensional structural information and electronic properties for 2-oxopiperidine-3-carboxylic acid [10] [11]. These computational approaches complement experimental spectroscopic data and enable prediction of molecular properties.

Crystal Structure Analysis and Molecular Geometry

Single crystal X-ray diffraction studies of 2-oxopiperidine-3-carboxylic acid derivatives reveal important conformational preferences and intermolecular interactions. The piperidine ring adopts a chair conformation with the carboxylic acid substituent occupying an equatorial position to minimize steric hindrance [10]. This conformational preference is consistent with theoretical predictions and solution-state nuclear magnetic resonance coupling patterns.

The crystal packing is dominated by intermolecular hydrogen bonding interactions between carboxylic acid groups and lactam carbonyls. These hydrogen bonds form infinite chains or dimeric structures that stabilize the crystal lattice [11]. The oxygen-oxygen distances in these hydrogen bonds typically range from 2.6-2.8 angstroms, indicating moderate to strong hydrogen bonding interactions.

For substituted derivatives, the crystal structures reveal the influence of substituents on molecular geometry and packing arrangements. The 1-benzyl-6-oxopiperidine-2-carboxylic acid derivative crystallizes in the orthorhombic space group P2₁2₁2₁ with lattice parameters a = 8.1384 angstroms, b = 10.5953 angstroms, and c = 14.1104 angstroms [10]. The benzyl substituent adopts an orientation that minimizes steric interactions with the piperidine ring.

Density Functional Theory Computational Studies

Density functional theory calculations using the B3LYP functional and 6-311G(d,p) basis set provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties [12] [13]. The optimized geometry closely matches experimental X-ray crystallographic data, with bond lengths typically agreeing within 0.02 angstroms and bond angles within 2 degrees.

The calculated vibrational frequencies, when scaled by appropriate scaling factors (0.9679 for B3LYP/6-311G(d,p)), show excellent agreement with experimental infrared and Raman spectra [14]. The carbonyl stretching frequencies are predicted at 1682 and 1634 wavenumbers for the carboxylic acid and lactam carbonyls, respectively, in good agreement with experimental values of 1663 and 1620 wavenumbers [15].

Electronic structure analysis reveals the frontier molecular orbitals and their energies. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and carbonyl oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carboxylic acid carbonyl group [16]. The HOMO-LUMO energy gap typically ranges from 5.4-5.6 electron volts, indicating moderate electronic stability and reactivity.

Molecular electrostatic potential surfaces calculated from the optimized geometry reveal regions of electrophilic and nucleophilic character. The carboxylic acid carbonyl carbon and the lactam carbonyl carbon show significant positive electrostatic potential, while the oxygen atoms exhibit negative potential regions suitable for hydrogen bonding interactions [17]. These calculations provide insight into likely sites of chemical reactivity and intermolecular interactions.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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